N-(3-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide

Structure–activity relationship Medicinal chemistry Physicochemical profiling

N-(3-Methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide (CAS 352460-83-4, MFCD01153555) is a synthetic hydrazone-acetamide hybrid with molecular formula C15H14N4O3 and a molecular weight of 298.30 g·mol⁻¹. The structure integrates a 3‑methoxyphenyl ring, a central 2‑oxoacetamide linker, and a hydrazinyl moiety conjugated to a 4‑pyridylmethylidene terminus.

Molecular Formula C15H14N4O3
Molecular Weight 298.30 g/mol
CAS No. 352460-83-4
Cat. No. B12012516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide
CAS352460-83-4
Molecular FormulaC15H14N4O3
Molecular Weight298.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=NC=C2
InChIInChI=1S/C15H14N4O3/c1-22-13-4-2-3-12(9-13)18-14(20)15(21)19-17-10-11-5-7-16-8-6-11/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+
InChIKeyIKYRZAKVTWAMDC-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 352460-83-4 – N-(3-Methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide Baseline Characterization for Procurement Evaluation


N-(3-Methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide (CAS 352460-83-4, MFCD01153555) is a synthetic hydrazone-acetamide hybrid with molecular formula C15H14N4O3 and a molecular weight of 298.30 g·mol⁻¹ [1]. The structure integrates a 3‑methoxyphenyl ring, a central 2‑oxoacetamide linker, and a hydrazinyl moiety conjugated to a 4‑pyridylmethylidene terminus [1]. It is catalogued as a member of the Sigma‑Aldrich AldrichCPR screening collection under product number L490725 [1] and is commercially available through multiple vendors for early‑stage discovery research.

Why Generic Substitution Is Not Straightforward for CAS 352460-83-4 and Its Closest Hydrazone‑Acetamide Analogs


Compounds within the N‑aryl‑2‑oxo‑2‑[(2E)‑2‑(pyridin‑4‑ylmethylidene)hydrazinyl]acetamide family share a conserved hydrazone‑acetamide core, yet small modifications to the N‑aryl substituent can alter electronic distribution, conformational preference, and hydrogen‑bonding capacity [1]. For CAS 352460-83-4, the 3‑methoxy group positions a moderately electron‑donating substituent at the meta position of the anilide ring, whereas the closest commercial analogs carry substituents at the para position (e.g., 4‑methoxy, 4‑methyl) or possess a second substituent (e.g., 2,4‑dimethoxy) [1]. Because systematic comparative bioactivity or ADME data are absent from the open literature [2], researchers cannot assume that substitution pattern differences are functionally neutral; empirical head‑to‑head profiling remains mandatory before any analog substitution is made.

Quantitative Differentiation Evidence for CAS 352460-83-4 vs. Structural Analogs – Limited Available Data


Meta‑ vs. Para‑Methoxy Substitution: Physicochemical Property Inference

The target compound bears a 3‑methoxyphenyl group, whereas the closest commercially available analog (N‑(4‑methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide) carries a 4‑methoxyphenyl group [1]. The meta‑methoxy orientation in CAS 352460-83-4 reduces the mesomeric electron‑donating effect transmitted to the amide nitrogen relative to the para isomer, which is expected to modulate the acidity of the hydrazone N–H and the electron density on the pyridine ring [2]. No direct comparative bioassay data exist in the public domain [3].

Structure–activity relationship Medicinal chemistry Physicochemical profiling

Predicted Density: CAS 352460-83-4 vs. Typical Small‑Molecule Library Compounds

ChemicalBook reports a predicted density of 1.26 ± 0.1 g·cm⁻³ for CAS 352460-83-4 . This value is slightly above the median density of typical drug-like small molecules (~1.2 g·cm⁻³) and comparable to other hydrazone‑acetamide compounds in the SALOR‑INT library . No experimental density data are available for direct isomeric comparison.

Pre-formulation Solid-state characterization Compound handling

Computational Drug‑Likeness Profile: Lipinski Rule‑of‑Five Assessment

Computed physicochemical parameters for CAS 352460-83-4, retrieved from the public sildrug.ibb.waw.pl database, show a calculated logP of 2.48, topological polar surface area (tPSA) of 89.16 Ų, 2 hydrogen‑bond donors, and 7 hydrogen‑bond acceptors [1]. All values fall within Lipinski’s Rule‑of‑Five thresholds (logP ≤5, tPSA ≤140 Ų, HBD ≤5, HBA ≤10), indicating the compound possesses drug‑like properties suitable for oral bioavailability screening [2]. No comparative computed profile is available for the 4‑methoxy analog in the same database.

Drug-likeness In silico ADME Hit triage

Commercial Availability and Purity: Limited Screening Collection Characterization

CAS 352460-83-4 is offered as AldrichCPR grade (Sigma‑Aldrich product L490725), a classification denoting a compound from the SALOR‑INT screening collection for which no formal certificate of analysis with purity, identity, or stability data is provided [1]. In contrast, established reference standards and pharmacopeial-grade compounds are supplied with defined purity specifications (typically ≥95% or ≥98%) and full analytical characterization . The absence of guaranteed purity data for CAS 352460-83-4 imposes a requirement for in‑house QC verification before use in quantitative assays.

Compound sourcing Screening library Quality control

Optimal Research Application Scenarios for CAS 352460-83-4 Based on Available Evidence


Scaffold‑Hopping and Structure–Activity Relationship (SAR) Exploration in Hydrazone‑Based Hit‑Finding

CAS 352460-83-4 serves as a meta‑methoxy representative within a hydrazone‑acetamide screening library. Its drug‑like computed profile (clogP 2.48, tPSA 89.16 Ų, zero Rule‑of‑Five violations) [1] makes it a suitable core scaffold for systematic SAR studies in early drug discovery. Researchers can use it as a reference point for synthesizing and profiling para‑, ortho‑, and multi‑substituted analogs to map the impact of substitution pattern on target binding, solubility, and metabolic stability.

Computational Chemistry and Molecular Modeling Reference Compound

The availability of computed properties including HOMO‑LUMO energies, molecular electrostatic potential maps, and Hirshfeld surface analysis for structurally related hydrazide compounds [2] establishes a foundation for comparative computational studies. CAS 352460-83-4, with its 3‑methoxy substitution pattern, can be used as a validation case for DFT calculations and pharmacophore modeling aimed at predicting the influence of meta‑electron‑donating groups on molecular recognition.

In‑House Bioassay Panel Screening with Mandatory QC

Owing to the compound's AldrichCPR classification (purity not specified) [3], the most appropriate near‑term application is in‑house biochemical or cell‑based screening where researchers first perform identity confirmation (NMR, LC‑MS) and purity assessment (HPLC) before conducting dose‑response assays. The compound can be included in a panel of hydrazone‑acetamide analogs to identify any differential activity patterns that emerge empirically.

Academic Medicinal Chemistry Training and Synthetic Methodology Development

The compound's synthetic accessibility via condensation of 4‑pyridinecarboxaldehyde hydrazone with an activated oxamate derivative [3] makes it a practical substrate for teaching hydrazone chemistry and for developing new synthetic routes to N‑aryl‑α‑ketoamide‑hydrazone hybrids. Its chromatographic behavior (predicted density 1.26 g·cm⁻³) is representative of compounds in this polarity range, useful for methodology optimization.

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